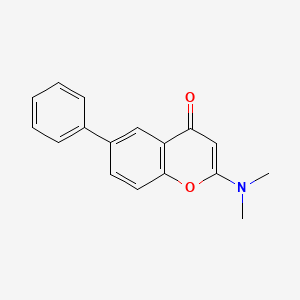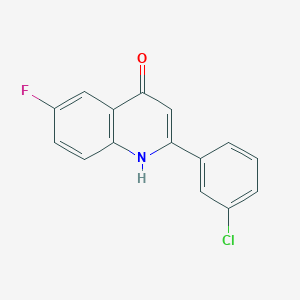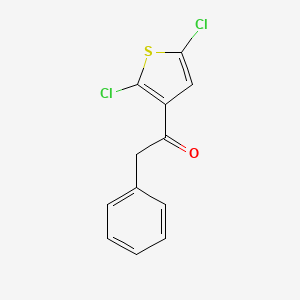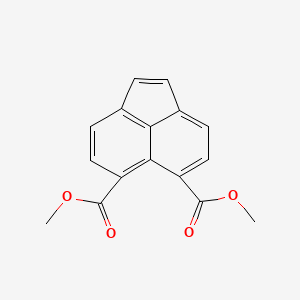
Dimethyl acenaphthylene-5,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl acenaphthylene-5,6-dicarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 5 and 6 positions of the acenaphthylene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl acenaphthylene-5,6-dicarboxylate typically involves the esterification of acenaphthylene-5,6-dicarboxylic acid. One common method includes the reaction of acenaphthylene-5,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl acenaphthylene-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Acenaphthylene-5,6-dicarboxylic acid.
Reduction: Dimethyl acenaphthylene-5,6-dicarbinol.
Substitution: Halogenated acenaphthylene derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl acenaphthylene-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of dimethyl acenaphthylene-5,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acenaphthylene-5,6-dicarboxylic acid, which can further participate in biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Dimethyl acetylenedicarboxylate: Another ester with similar reactivity but different structural features.
Acenaphthylene-5,6-dicarboxylic acid: The parent acid of dimethyl acenaphthylene-5,6-dicarboxylate.
Dimethyl phthalate: A structurally related compound with different applications
Uniqueness: this compound is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
92964-95-9 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
dimethyl acenaphthylene-5,6-dicarboxylate |
InChI |
InChI=1S/C16H12O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h3-8H,1-2H3 |
InChI-Schlüssel |
BINLBFOXUUZORY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C3C2=C(C=C3)C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


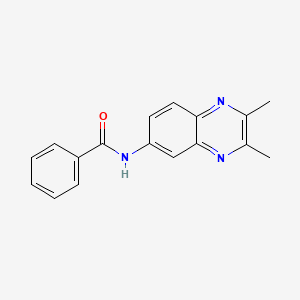
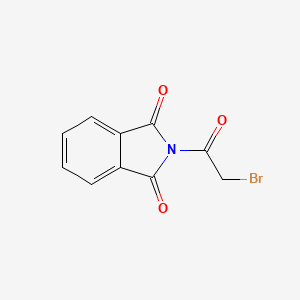


![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)
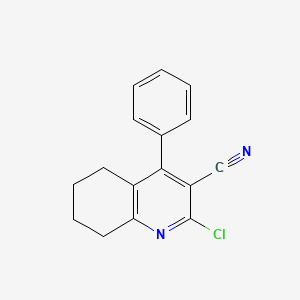

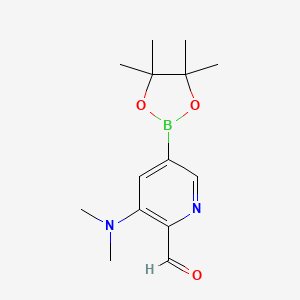
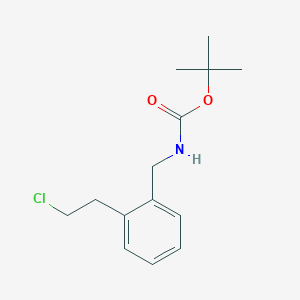
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
